![molecular formula C11H14N2O2 B1646807 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 924855-21-0](/img/structure/B1646807.png)
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Overview
Description
“4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one” is a chemical compound that belongs to the class of pyrrolidinones. It is a derivative of phenyl and contains an amino and a methoxy group . The compound has a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of “4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Scientific Research Applications
Medical Applications
Pyrrolidin-2-ones, which include 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one, have shown potential in the medical field. For instance, derivatives of this class have exhibited antitumor activity against lung cancer and CNS cancer, indicating their use in cancer therapy .
Chemical Applications
In the realm of chemistry, pyrrolidin-2-ones are utilized in the synthesis of various alkaloids and unusual β-amino acids. These compounds are integral in creating statin derivatives, which are important in cholesterol management .
Future Directions
Pyrrolidine compounds, including “4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one”, have significant potential in drug discovery due to their versatile scaffold. They can be used to design new compounds with different biological profiles . Future research could focus on exploring this potential further.
properties
IUPAC Name |
4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14/h2-4,6,8H,5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVNPJEFLWQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.